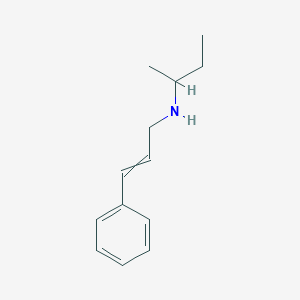

N-(Sec-butyl)-3-phenyl-2-propen-1-amine

Description

N-(Sec-butyl)-3-phenyl-2-propen-1-amine is an allylamine derivative characterized by a propenylamine backbone substituted with a phenyl group at the C3 position and a sec-butyl group at the nitrogen atom. Its structure (Figure 1) features an unsaturated carbon chain (E-configuration likely due to steric considerations) and a secondary alkyl substituent, which influences its physicochemical and biological properties. This compound belongs to the allylamine class, known for antifungal activity via inhibition of squalene epoxidase, a key enzyme in ergosterol biosynthesis .

Properties

IUPAC Name |

N-(3-phenylprop-2-enyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-10,12,14H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMCOLLHJAVQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405895 | |

| Record name | N-(SEC-BUTYL)-3-PHENYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-45-0 | |

| Record name | N-(SEC-BUTYL)-3-PHENYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sec-butyl)-3-phenyl-2-propen-1-amine can be achieved through several methods. One common approach involves the reaction of sec-butylamine with cinnamaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of organolithium reagents, such as sec-butyllithium, can also be employed to introduce the sec-butyl group onto the nitrogen atom .

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)-3-phenyl-2-propen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce the double bond in the propenyl chain.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the sec-butyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, aryl halides.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted amines.

Scientific Research Applications

N-(Sec-butyl)-3-phenyl-2-propen-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Sec-butyl)-3-phenyl-2-propen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substitutional Variations

The sec-butyl substituent differentiates this compound from other allylamines. Key analogs include:

Key Observations :

Pharmacological Activity

Allylamines like Naftifine and Terbinafine are clinically used antifungals. The sec-butyl analog’s activity likely depends on:

- Enzyme Binding : The sec-butyl group may optimize interactions with squalene epoxidase’s hydrophobic pockets, balancing specificity and potency.

Physicochemical Properties

| Property | This compound | Naftifine | Terbinafine |

|---|---|---|---|

| Molecular Weight | ~219.3 g/mol (estimated) | 287.4 g/mol | 291.4 g/mol |

| pKa | ~8.5 (estimated) | 8.0 ± 0.2 | 6.7 ± 0.3 |

| logP (Octanol-Water) | ~3.5 (estimated) | ~5.0 | ~5.2 |

| Solubility | Low aqueous solubility | Low (topical) | Moderate (oral) |

Notes:

- The sec-butyl analog’s lower molecular weight compared to Naftifine may improve diffusion but reduce binding affinity.

- Higher pKa suggests greater protonation at physiological pH, enhancing solubility in acidic environments .

Biological Activity

N-(Sec-butyl)-3-phenyl-2-propen-1-amine, also known as sec-butyl[(2E)-3-phenyl-2-propen-1-yl]amine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In various studies, the compound has been tested against a range of bacterial strains and fungi. For instance, it has shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation, but it is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB 231 (breast) | 15.4 | Inhibition of cell proliferation |

| HepG2 (liver) | 12.8 | Induction of apoptosis |

| A549 (lung) | 20.5 | Cell cycle arrest |

The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters and potential therapeutic effects in neurological disorders.

- Receptor Modulation : It acts as a ligand for various receptors, modulating their activity and influencing signaling pathways involved in cell survival and proliferation.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, promoting oxidative stress that leads to cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL for various strains.

Study 2: Anticancer Effects on MDA-MB 231 Cells

In another study published in the Journal of Cancer Research, this compound was tested on MDA-MB 231 cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and significant induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.